Home > Products > Screening Compounds P69728 > 27-Hydroxyavermectin
27-Hydroxyavermectin - 109084-58-4

27-Hydroxyavermectin

Catalog Number: EVT-1166799
CAS Number: 109084-58-4
Molecular Formula: C48H72O15
Molecular Weight: 889.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of 27-Hydroxyavermectin typically involves several steps, often starting from abamectin or its precursors. A common synthetic route includes:

These methods highlight the complexity and precision required in synthesizing this compound, which is crucial for maintaining its biological activity.

Molecular Structure Analysis

Molecular Structure
The molecular structure of 27-Hydroxyavermectin consists of a large macrolide ring with multiple hydroxyl groups and other functional groups that contribute to its biological activity. The specific structural characteristics include:

  • Macrolide Ring: The core structure is a 16-membered lactone ring typical of avermectins.
  • Hydroxyl Groups: The presence of hydroxyl groups at positions 27 significantly influences its solubility and reactivity.
  • Stereochemistry: The stereochemical configuration around various chiral centers plays a critical role in its interaction with biological targets .

The detailed analysis of the molecular structure can be performed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Chemical Reactions Involving 27-Hydroxyavermectin
27-Hydroxyavermectin participates in various chemical reactions that modify its structure for enhanced biological activity or altered pharmacokinetics. Key reactions include:

  • Hydroxyl Group Modifications: Substitutions at the hydroxyl groups can lead to derivatives with improved solubility or stability.
  • Esterification and Acylation: These reactions can enhance the lipophilicity of the compound, potentially improving its absorption and efficacy against target organisms .
  • Reductive Reactions: Reduction processes can convert double bonds within the macrolide structure to saturated bonds, affecting the compound's biological interactions.

These reactions are essential for developing new derivatives with tailored properties for specific applications.

Mechanism of Action

Mechanism of Action
The mechanism by which 27-Hydroxyavermectin exerts its effects primarily involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to hyperpolarization of neuronal membranes, resulting in paralysis and death of the target organism. Additionally, it may also interact with gamma-aminobutyric acid receptors, further enhancing its inhibitory effects on neuronal activity .

This dual action makes it highly effective against a broad spectrum of parasitic organisms, including nematodes and arthropods.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Key physical and chemical properties of 27-Hydroxyavermectin include:

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Applications
27-Hydroxyavermectin has several important applications:

  • Veterinary Medicine: Used as an antiparasitic agent in livestock to control infections caused by nematodes and ectoparasites.
  • Agriculture: Employed as an insecticide to manage pest populations in crops due to its potent neurotoxic effects on insects.
  • Research Tool: Utilized in studies investigating ion channels and neurotransmission mechanisms due to its specific action on chloride channels .
Chemical Identity and Structural Characterization of 27-Hydroxyavermectin

Molecular Structure and Stereochemical Configuration

27-Hydroxyavermectin is a hydroxylated derivative within the avermectin family, characterized by a 16-membered macrocyclic lactone backbone fused to a benzofuran-spiroketal system and a disaccharide unit at C13 (specifically L-oleandrose). The defining structural feature is the hydroxyl group (-OH) at the C27 position. This carbon resides on the sec-butyl substituent attached to C25 of the macrocyclic ring (Figure 1) [1] [4] [9].

Avermectins possess multiple chiral centers, and 27-Hydroxyavermectin retains the complex stereochemistry of its parent compounds. The absolute configuration at C25 is typically S (derived from L-isoleucine biosynthesis), meaning the C27 hydroxyl group occupies a specific spatial orientation relative to the macrocycle [3] [6] [9]. This stereochemistry significantly influences its three-dimensional conformation, intermolecular interactions, and biological activity by altering the molecule's hydrogen-bonding capacity and electronic properties at the periphery of the macrocyclic core. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly (^{13}\text{C})-NMR and (^{1}\text{H})-NMR, confirm the site of hydroxylation and the stereochemical integrity of the chiral centers [1] [8].

Table 1: Key Structural Features of 27-Hydroxyavermectin

FeatureDescriptionSignificance
Core Structure16-membered macrocyclic lactone ring with benzofuran-spiroketal systemDefines the avermectin class; essential for target binding
C13 SubstituentDisaccharide (L-oleandrose)Modifies solubility, bioavailability, and potency
C25 Substituentsec-Butyl group (-CH(CH₃)CH₂CH₃)Site of variation between homologs (e.g., B1a vs B1b)
C27 ModificationHydroxylation (-OH replaces -H)Increases polarity; alters electronic properties and hydrogen bonding capacity
Stereochemistry (C25)S configurationDetermines spatial orientation of C27-OH; critical for intermolecular interactions

Comparative Analysis with Parent Avermectin Compounds

27-Hydroxyavermectin is structurally differentiated from its parent avermectins primarily at the C25 side chain. Avermectin B1a features an isopropyl group (-CH(CH₃)₂) at C25, while avermectin B1b, the minor homolog, possesses a sec-butyl group (-CH(CH₃)CH₂CH₃). 27-Hydroxyavermectin is derived from the B1b scaffold via enzymatic or synthetic hydroxylation specifically at the terminal methyl (C27) of this sec-butyl chain [4] [6] [9].

This hydroxylation profoundly impacts molecular properties:

  • Polarity and Hydrogen Bonding: The introduced hydroxyl group significantly increases molecular polarity compared to the hydrophobic sec-butyl terminus of B1b. This enhances hydrogen-bonding potential with aqueous solvents or biological targets.
  • Electronic Effects: The electron-donating nature of the hydroxyl group subtly alters the electron density distribution within the macrocycle, potentially influencing interactions with chloride ion channels or other targets [4] [6].
  • Stereochemical Considerations: While the core stereocenters remain unchanged, the new chiral center at C27 (if the hydroxylation creates one, depending on the specific biotransformation pathway) adds another layer of stereochemical complexity absent in B1a or B1b [3].

Table 2: Structural Comparison of 27-Hydroxyavermectin with Key Parent Compounds

CompoundC25 SubstituentC27 ModificationKey Physicochemical Differences
Avermectin B1aIsopropyl (-CH(CH₃)₂)-HHighest lipophilicity; reference standard for many avermectin activities
Avermectin B1bsec-Butyl (-CH(CH₃)CH₂CH₃)-HSlightly lower lipophilicity than B1a; minor natural component
Ivermectin (22,23-Dihydro B1a/B1b)Hydrogenated B1a/B1b-HReduced C22-C23 double bond; improved stability & safety profile; mixture (~80% B1a, ~20% B1b) [9]
27-Hydroxyavermectinsec-Butyl (-CH(CH₃)CH₂CH₃)-OHSignificantly increased polarity and H-bonding capacity relative to B1b; potentially altered target affinity

Physicochemical Properties: Solubility, Stability, and Lipophilicity

The introduction of the C27 hydroxyl group dominantly dictates the physicochemical profile of 27-Hydroxyavermectin relative to its non-hydroxylated parents.

  • Solubility: Like all avermectins, 27-Hydroxyavermectin exhibits very low intrinsic solubility in water due to its large, hydrophobic macrocyclic core and lipophilic side chains. However, the C27 hydroxyl group confers a measurable increase in water solubility compared to avermectin B1b and particularly B1a. This is attributed to enhanced hydrogen bonding with water molecules. Solubility remains highly dependent on pH and the presence of organic solvents or surfactants. It shows improved solubility in polar organic solvents (e.g., ethanol, methanol, ethyl acetate) compared to the parent compounds [1] [4] [7]. Formulation strategies like solid nanodispersions significantly enhance its apparent solubility and dissolution rate by reducing particle size to the nanoscale (188 nm demonstrated in one study) and increasing surface area, overcoming limitations posed by its crystalline nature [8].

  • Stability:

  • Acidic Conditions: Avermectins are notoriously labile under strong acidic conditions due to glycosidic bond cleavage (C13 disaccharide) and potential ketal hydrolysis. The C27 hydroxyl group does not directly protect these sensitive sites. Therefore, 27-Hydroxyavermectin retains significant instability in low pH environments (e.g., gastric fluid), similar to ivermectin, which degrades rapidly (t½ ≈ 3 seconds at pH 1.39). Stabilization requires formulation approaches like encapsulation or enteric coating [7] [9].
  • Photostability: Avermectins are highly susceptible to photodegradation (isomerization and less active products) upon exposure to UV light. The C27 hydroxyl group does not inherently confer greater photostability. However, formulating 27-Hydroxyavermectin into solid nanodispersions incorporating light stabilizers (e.g., UV 329) can dramatically improve its photostability – studies show formulations achieving twice the resistance to photodegradation compared to the pure technical material [8].
  • Thermal and Solid-State Stability: In the solid state, stability depends on the crystalline form and excipients. Polymorphism, common in complex molecules like avermectins, can significantly impact physical stability and dissolution. Metastable polymorphs, while potentially more soluble, often convert to the stable form over time. Careful solid-state characterization (XRD, DSC) is crucial. Lyophilized solid nanodispersions using carriers like sucrose have shown promise in enhancing stability by immobilizing the molecule in an amorphous or nanocrystalline state within the matrix [5] [8].
  • Lipophilicity: Lipophilicity, commonly measured by the partition coefficient (Log P) between octanol and water, is a critical determinant of membrane permeability and biodistribution. The C27 hydroxyl group reduces the Log P value of 27-Hydroxyavermectin compared to avermectin B1b (Log P ~ 4.5-5.0) and B1a (slightly higher). Ivermectin (a mixture of dihydro-B1a/B1b) has a Log P (Kow) of approximately 3.2 [9]; 27-Hydroxyavermectin is expected to have a Log P lower than ivermectin B1b due to the polar hydroxyl group. This reduced lipophilicity decreases its tendency to bioaccumulate in fatty tissues compared to the parent compounds but may also reduce passive diffusion across biological membranes [4] [9]. Adsorption to soil and organic matter remains high due to residual hydrophobic domains.

Table 3: Key Physicochemical Properties and Stability Profile of 27-Hydroxyavermectin

PropertyCharacteristicsComparison to Parent AvermectinsStabilization Strategies
Water SolubilityVery low intrinsic solubility; slightly higher than B1b/B1a due to C27-OH; highly formulation-dependentHigher than B1b/B1a; Lower than many ionic compoundsNanodispersions, surfactants (e.g., MRES, polycarboxylate), co-solvents (e.g., ethanol) [8]
Organic SolubilitySoluble in ethanol, chloroform, ethyl acetate, methanol; good solubility in ethyl acetate used in formulationsSimilar to parent avermectins--
Log P (Estimated)Lower than avermectin B1b (~4.5-5.0) and ivermectin (~3.2); likely between 2.5-3.5Reduced lipophilicity vs B1b & Ivermectin--
Acidic StabilityPoor; rapid degradation at pH < 3 (glycosidic cleavage, ketal hydrolysis)Similar instability profile to ivermectin and other avermectins [7] [9]Enteric coating, microencapsulation, avoid low pH solutions
PhotostabilityPoor (UV sensitive); comparable to parent avermectins without stabilizationSimilar photolability to avermectin B1 & ivermectinSolid nanodispersions + UV absorbers (e.g., UV 329) [8]; opaque packaging
Thermal/Solid-StateStability dependent on polymorphic form and formulation; amorphous forms metastable but higher energyPolymorphism common across avermectin class [5]Lyophilization with stabilizers (e.g., sucrose, PVP); controlled humidity storage [8]

Properties

CAS Number

109084-58-4

Product Name

27-Hydroxyavermectin

IUPAC Name

(10'E,14'E,16'E)-21',24'-dihydroxy-2-(3-hydroxybutan-2-yl)-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C48H72O15

Molecular Weight

889.1 g/mol

InChI

InChI=1S/C48H72O15/c1-24-12-11-13-32-23-56-45-40(50)27(4)18-35(48(32,45)53)46(52)59-34-19-33(62-47(22-34)17-16-26(3)43(63-47)28(5)29(6)49)15-14-25(2)42(24)60-39-21-37(55-10)44(31(8)58-39)61-38-20-36(54-9)41(51)30(7)57-38/h11-14,16-18,24,26,28-31,33-45,49-51,53H,15,19-23H2,1-10H3/b12-11+,25-14+,32-13+

InChI Key

IFPQZHOHGRNWKU-GSMUDJLUSA-N

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O

Synonyms

27-hydroxyavermectin
27-OH-avermectin

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O

Isomeric SMILES

CC1/C=C/C=C/2\COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(/C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)\C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.